molecular formula C7H10N2O4 B575830 Methyl (2,3-dioxopiperazin-1-YL)acetate CAS No. 179416-28-5

Methyl (2,3-dioxopiperazin-1-YL)acetate

Cat. No. B575830
Key on ui cas rn: 179416-28-5
M. Wt: 186.167
InChI Key: VJYQKCNSCKFYCO-UHFFFAOYSA-N
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Patent
US05877174

Procedure details

A mixture of 10.5 g of methyl [4-(2,4-dimethoxybenzyl)-2,3-dioxopiperazin-1-yl]acetate, 42 ml of trifluoroacetic acid and 21 ml of anisole was refluxed for 4 hours. The reaction mixture was cooled to room temperature and then distilled under reduced pressure to remove the solvent. The resulting residue was purified by a silica gel column chromatography (eluent; chloroform: methanol=6:1) to obtain 4.5 g of methyl (2,3-dioxopiperazin-1-yl)acetate as colorless crystals.
Name
methyl [4-(2,4-dimethoxybenzyl)-2,3-dioxopiperazin-1-yl]acetate
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[N:6]1[CH2:11][CH2:10][N:9]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[C:8](=[O:17])[C:7]1=[O:18].FC(F)(F)C(O)=O.C1(OC)C=CC=CC=1>>[O:17]=[C:8]1[C:7](=[O:18])[NH:6][CH2:11][CH2:10][N:9]1[CH2:12][C:13]([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
methyl [4-(2,4-dimethoxybenzyl)-2,3-dioxopiperazin-1-yl]acetate
Quantity
10.5 g
Type
reactant
Smiles
COC1=C(CN2C(C(N(CC2)CC(=O)OC)=O)=O)C=CC(=C1)OC
Name
Quantity
42 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
21 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a silica gel column chromatography (eluent; chloroform: methanol=6:1)

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CCNC1=O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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